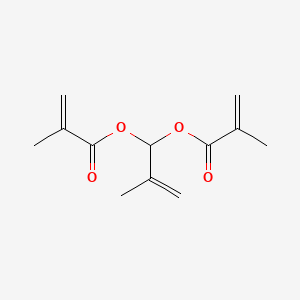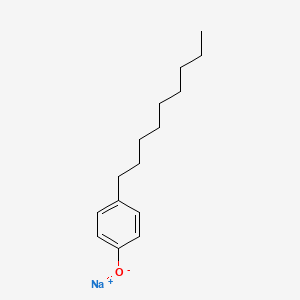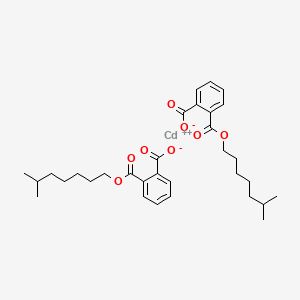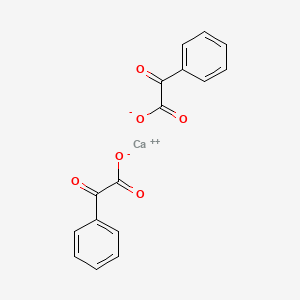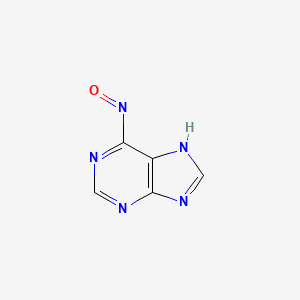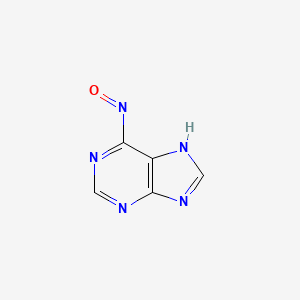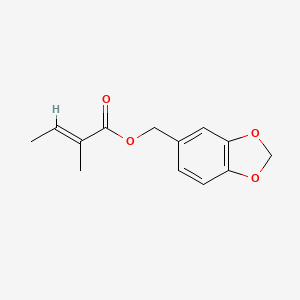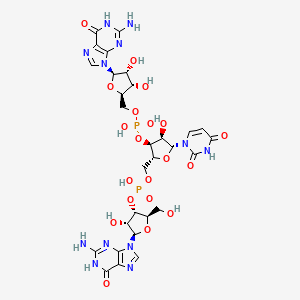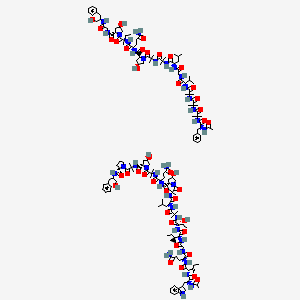
Dibismuth zirconium pentaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibismuth zirconium pentaoxide is a compound that combines bismuth, zirconium, and oxygen It is known for its unique structural and chemical properties, which make it a subject of interest in various scientific fields
Méthodes De Préparation
The synthesis of dibismuth zirconium pentaoxide can be achieved through several methods. One common approach is the sol-gel method, which involves the hydrolysis and polycondensation of metal alkoxides. This method allows for precise control over the textural and surface properties of the resulting material . Another method involves the co-precipitation of bismuth and zirconium salts, followed by calcination at high temperatures to form the desired oxide . Industrial production methods may include large-scale sol-gel processes or other chemical synthesis techniques that ensure high yield and purity.
Analyse Des Réactions Chimiques
Dibismuth zirconium pentaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various ligands that can substitute for oxygen atoms in the compound. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides of bismuth and zirconium, while reduction reactions could yield lower oxides or elemental forms of the metals .
Applications De Recherche Scientifique
Dibismuth zirconium pentaoxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic and structural properties . In industry, it is used in the production of advanced ceramics and other materials that require high thermal stability and resistance to corrosion . The compound’s ability to act as a catalyst in environmental applications, such as the degradation of pollutants, is also being explored .
Mécanisme D'action
The mechanism by which dibismuth zirconium pentaoxide exerts its effects is primarily related to its ability to interact with various molecular targets and pathways. In catalytic applications, the compound’s surface properties and electronic structure enable it to facilitate chemical reactions by lowering activation energies and providing active sites for reactants . In biological applications, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparaison Avec Des Composés Similaires
Dibismuth zirconium pentaoxide can be compared to other similar compounds, such as bismuth(III) oxide and zirconium dioxide. Bismuth(III) oxide is known for its use in catalysis and as a pigment, while zirconium dioxide is widely used in ceramics and as a refractory material . The unique combination of bismuth and zirconium in this compound provides a distinct set of properties that make it suitable for specialized applications where both high thermal stability and catalytic activity are required . Other similar compounds include bismuth selenide and bismuth telluride, which are also studied for their electronic and catalytic properties .
Propriétés
Numéro CAS |
53125-66-9 |
|---|---|
Formule moléculaire |
Bi2O5Zr-6 |
Poids moléculaire |
589.18 g/mol |
InChI |
InChI=1S/2Bi.5O.Zr/q;;5*-2;+4 |
Clé InChI |
QFHSGEBXNXQPQA-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Bi].[Bi] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


